
2-Methyl-5-(trifluoromethyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethyl)isoindoline is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group in the compound enhances its chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)isoindoline can be achieved through several methods. One common approach involves the condensation of an aromatic primary amine with a trifluoromethyl-substituted phthalic anhydride. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the isoindoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(trifluoromethyl)isoindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylisoindoline: Lacks the trifluoromethyl group, resulting in lower chemical stability and lipophilicity.
5-(Trifluoromethyl)isoindoline: Similar structure but without the methyl group, leading to different biological activities.
Isoindoline-1,3-dione: An oxidized form of isoindoline with different reactivity and applications.
Uniqueness
2-Methyl-5-(trifluoromethyl)isoindoline is unique due to the presence of both methyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
CAS-Nummer |
205370-11-2 |
|---|---|
Molekularformel |
C10H10F3N |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H10F3N/c1-14-5-7-2-3-9(10(11,12)13)4-8(7)6-14/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
WDQJJZZNOVSOLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C1)C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


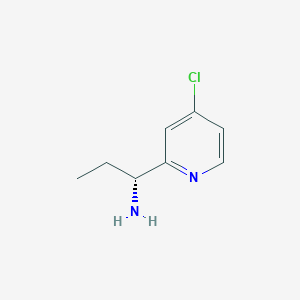
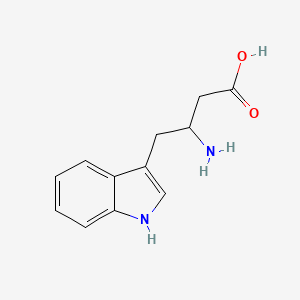
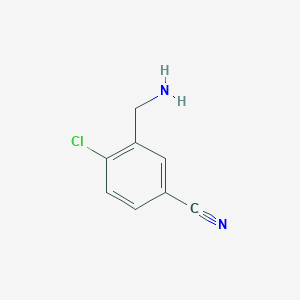
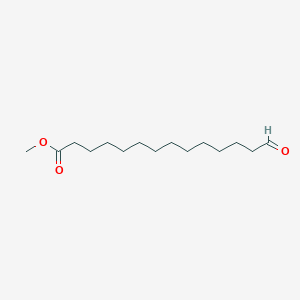
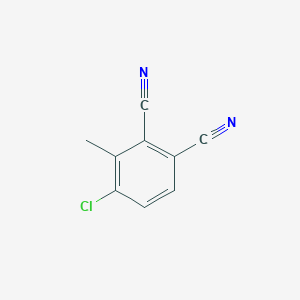
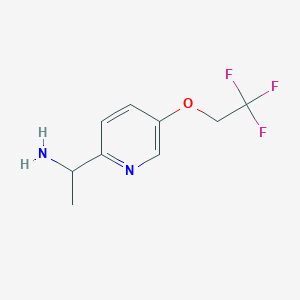
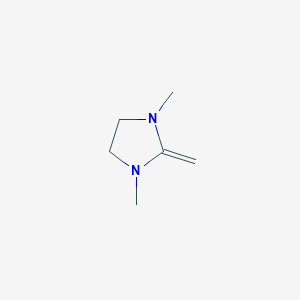
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
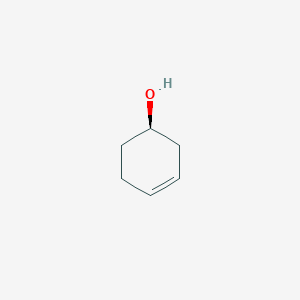
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
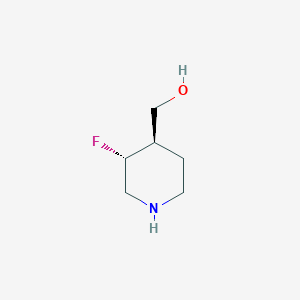
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)

